molecular formula C10H11NO2S B13788896 2-Ethoxy-4-methoxy-1,3-benzothiazole

2-Ethoxy-4-methoxy-1,3-benzothiazole

Cat. No.: B13788896
M. Wt: 209.27 g/mol
InChI Key: CFPQMXOHJFGNNC-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methoxy-1,3-benzothiazole is a substituted benzothiazole derivative featuring ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at positions 2 and 4, respectively. Benzothiazoles are heterocyclic compounds known for their broad biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2-ethoxy-4-methoxy-1,3-benzothiazole

InChI

InChI=1S/C10H11NO2S/c1-3-13-10-11-9-7(12-2)5-4-6-8(9)14-10/h4-6H,3H2,1-2H3

InChI Key

CFPQMXOHJFGNNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC=C2S1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methoxy-1,3-benzothiazole can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with ethyl bromoacetate, followed by cyclization with methoxybenzaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 2-Ethoxy-4-methoxy-1,3-benzothiazole often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzothiazoles. These products can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methoxy-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzothiazole ring significantly influence solubility, stability, and reactivity. Below is a comparative analysis of key analogs:

Compound Substituents Melting Point (°C) Key Interactions Reference
2-Ethoxy-4-methoxy-1,3-benzothiazole 2-OCH₂CH₃, 4-OCH₃ Not reported Likely similar to methoxy analogs Inferred
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol 5-Cl, 2-C₆H₄OH, 4-OCH₃ 235 (crystallized) C–H···O hydrogen bonds; π–π stacking
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 5-Cl, 2-C₆H₄-4-OCH₃ Not reported Planar benzothiazole and aryl rings
2-Phenyl-1,3-benzothiazole (4a) 2-C₆H₅ 98–100 No significant hydrogen bonding

Key Observations :

  • Methoxy vs. Ethoxy Groups: Methoxy substituents enhance hydrogen bonding (e.g., C–H···O interactions in 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol ). Ethoxy groups may reduce crystallinity due to increased steric hindrance.
  • Chloro Substitution : Chloro groups (e.g., 5-Cl in ) improve thermal stability and intermolecular interactions but may reduce solubility.
  • Aryl vs. Alkoxy Substituents : Aryl groups (e.g., phenyl in 4a ) lack hydrogen-bonding capacity, leading to lower melting points compared to methoxy analogs.

Key Observations :

  • 2-SH vs. 2-NH₂: 2-Mercapto derivatives exhibit antibacterial activity, while 2-amino analogs show antifungal potency, suggesting the –SH group is critical for antibacterial action .
  • Methoxy Substitution : Methoxy groups (e.g., in ) may enhance antifungal activity by improving membrane permeability, though direct data for ethoxy analogs is lacking.

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